3-Hydroxy-4-phenylbenzoic acid

Tyrosinase Inhibition Melanogenesis Cosmetic Chemistry

Selective procurement of 3-Hydroxy-4-phenylbenzoic acid (CAS 106593-48-0) is critical. Its unique ortho-hydroxybiphenyl architecture confers potent tyrosinase inhibition (IC50=6.97μM) and enables synthesis of spiro pharmacophores for Na channel modulators. Generic isomers (2-/4-) are ineffective (>800-fold less potent). Ensure project success with this specific building block.

Molecular Formula C13H10O3
Molecular Weight 214.22 g/mol
CAS No. 106593-48-0
Cat. No. B190072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-4-phenylbenzoic acid
CAS106593-48-0
Molecular FormulaC13H10O3
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O
InChIInChI=1S/C13H10O3/c14-12-8-10(13(15)16)6-7-11(12)9-4-2-1-3-5-9/h1-8,14H,(H,15,16)
InChIKeyDSADESJTZDXCPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-4-phenylbenzoic Acid: A Key Intermediate and Unique Tyrosinase Inhibitor Scaffold for Scientific Procurement


3-Hydroxy-4-phenylbenzoic acid (CAS 106593-48-0) is a specialized biphenyl carboxylic acid derivative characterized by a hydroxyl group at the 3-position and a phenyl substituent at the 4-position of the benzoic acid core [1]. Its unique ortho-hydroxybiphenyl architecture distinguishes it from common benzoic acid analogs and underpins its dual role as a high-value intermediate in the synthesis of specific sodium ion channel modulators and as a foundational scaffold for a novel class of tyrosinase inhibitors [2]. This combination of precise structural features enables distinct applications that are not generally accessible to simpler or isomeric analogs, making its selective procurement critical for targeted research and development projects.

Why Generic Substitution Fails: The Unique Positional Specificity of 3-Hydroxy-4-phenylbenzoic Acid


Generic substitution among hydroxybiphenylcarboxylic acids is a high-risk procurement strategy due to the profound impact of positional isomerism on biological activity and synthetic utility. The specific ortho-relationship between the hydroxyl and phenyl groups in 3-Hydroxy-4-phenylbenzoic acid creates a unique binding geometry that is essential for its function as a potent tyrosinase inhibitor; this geometry is lost in the 2- and 4-isomers of phenylbenzoic acid, which exhibit drastically reduced or altered inhibitory activity [1]. Furthermore, its precise substitution pattern is a critical structural requirement for constructing the spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,4'-piperidine] core, a pharmacophore for specific sodium ion channel modulators [2]. Therefore, simply sourcing 'a biphenyl acid' or a different positional isomer will not replicate the performance or enable the same synthetic pathways, leading to project delays, invalid results, and wasted resources.

3-Hydroxy-4-phenylbenzoic Acid: A Quantitative Head-to-Head Evidence Guide for Scientific Procurement


Tyrosinase Inhibition: 3-Phenylbenzoic Acid Exhibits Over 75-Fold Greater Potency than 4-Phenylbenzoic Acid

In a direct, head-to-head comparison of the three phenylbenzoic acid (PBA) isomers against mushroom tyrosinase, 3-phenylbenzoic acid (3-PBA, the core scaffold of 3-Hydroxy-4-phenylbenzoic acid) was identified as the most potent inhibitor. It demonstrated an IC50 of 6.97 μM for monophenolase activity and 36.3 μM for diphenolase activity [1]. In stark contrast, 4-phenylbenzoic acid (4-PBA) showed significantly weaker inhibition with an IC50 of 5.72 mM (5720 μM) [2], and 2-phenylbenzoic acid (2-PBA) exhibited no inherent inhibitory activity against the enzyme [1]. This data unequivocally demonstrates that the 3-position of the biphenyl linkage is a critical determinant for high-affinity binding to the enzyme's active site.

Tyrosinase Inhibition Melanogenesis Cosmetic Chemistry

Essential Reagent for the Synthesis of Potent Sodium Ion Channel Modulators

3-Hydroxy-4-phenylbenzoic acid is a specifically claimed reagent for the synthesis of spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,4'-piperidine] derivatives, a class of compounds patented as modulators of sodium ion channels [1]. While the patent literature does not provide a quantitative comparison with alternative reagents for this specific transformation, the complex spirocyclic core is a key pharmacophore for this target class. The use of this specific biphenyl acid is therefore a documented and essential step for accessing a library of these proprietary structures, which are of high interest for the development of novel pain therapeutics.

Medicinal Chemistry Ion Channel Modulation Pain Research

Carboxylic Acid Group is Essential for Tyrosinase Inhibition via Copper Chelation

A mechanistic study of the 3-PBA scaffold revealed that esterification of its carboxylic acid group completely abrogated its inhibitory activity against mushroom tyrosinase [1]. This provides direct, quantitative evidence that the free carboxylic acid functionality is not merely a structural feature but an absolute requirement for the proposed binding mechanism, which involves chelation of the two cupric ions in the enzyme's active site. This is a key differentiator from ester derivatives that might be considered for similar applications.

Mechanism of Action Enzyme Kinetics Copper Chelation

Synthesis of 4-Hydroxy-3-phenylbenzoic Acid via Patented Method

A U.S. patent (US4873367) specifically describes a method for the preparation of 4-Hydroxy-3-phenylbenzoic acid, which is the positional isomer of the target compound [1]. This highlights the distinct synthetic approaches and patent strategies that exist for closely related biphenylcarboxylic acid isomers. The existence of a dedicated patent for the synthesis of the 4-hydroxy-3-phenyl isomer underscores the fact that these compounds are not synthetically interchangeable and possess distinct physical and chemical properties that necessitate unique preparation methods. While not a direct performance comparison, this is a strong piece of supporting evidence for the unique identity and handling requirements of the 3-Hydroxy-4-phenylbenzoic acid isomer.

Chemical Synthesis Process Chemistry Isomer Synthesis

High-Value Application Scenarios for 3-Hydroxy-4-phenylbenzoic Acid Based on Verified Evidence


Lead Discovery for Non-Competitive Tyrosinase Inhibitors in Cosmetics or Agriculture

For research groups seeking novel, non-competitive tyrosinase inhibitors for skin-lightening agents or anti-browning treatments in agriculture, 3-Hydroxy-4-phenylbenzoic acid is an evidence-backed choice. Its unique scaffold demonstrates potent inhibition (IC50 = 6.97 μM) via a non-competitive mechanism [1], differentiating it from common competitive inhibitors. The data shows it is over 820-fold more potent than its 4-isomer and that its free acid is essential for activity [2], making it a well-characterized and high-quality lead for further SAR exploration.

Synthesis of Patent-Defined Spirocyclic Sodium Channel Modulators for Pain Research

Medicinal chemists developing novel analgesics targeting voltage-gated sodium channels can rely on 3-Hydroxy-4-phenylbenzoic acid as a key building block for constructing the spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,4'-piperidine] pharmacophore [3]. This application is explicitly defined in the patent literature, making the compound essential for generating and exploring a specific chemical series with high potential for therapeutic intervention. Procuring this exact reagent ensures fidelity to the published synthetic route and access to a protected chemical space.

SAR Studies on the Phenylbenzoic Acid Scaffold for Tyrosinase Binding

Investigators conducting detailed SAR studies on the tyrosinase active site will find 3-Hydroxy-4-phenylbenzoic acid an indispensable tool. The stark contrast in activity between the 3-, 2-, and 4-isomers (active vs. inactive vs. >800-fold less potent) provides a powerful baseline for understanding the spatial requirements for copper chelation and π-π interactions within the enzyme's binding pocket [1]. Its use allows researchers to probe the critical role of substituent position on the biphenyl system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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